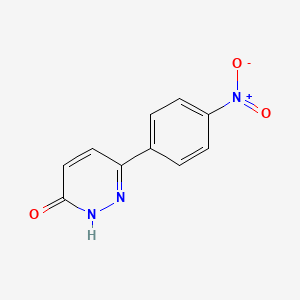

6-(4-Nitrophenyl)pyridazin-3-ol

Descripción

Contextualizing Pyridazinone Heterocycles in Contemporary Organic and Medicinal Chemistry Research

Pyridazinone scaffolds are a significant class of six-membered heterocyclic compounds that have garnered substantial interest in the realms of organic and medicinal chemistry. frontiersin.orgnih.gov Their unique structural features, including the capacity to act as both hydrogen bond donors and acceptors, make them versatile building blocks in drug design. frontiersin.org The physicochemical properties of pyridazinone derivatives can be readily modified, allowing for the optimization of characteristics such as polarity and lipophilicity. frontiersin.org This adaptability has led to their widespread application in fragment-based drug design and as biomolecular mimetics. frontiersin.org

The pyridazinone core is a "privileged structure," meaning it is a molecular framework that is able to bind to multiple biological targets. This has resulted in the development of a wide array of pyridazinone-containing compounds with diverse and potent pharmacological activities. mdpi.com These activities span a broad spectrum, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular effects. mdpi.com The established synthetic routes and the potential for diverse functionalization have solidified the importance of pyridazinones as a focal point in the quest for novel therapeutic agents. nih.gov

The Specific Importance of 6-(4-Nitrophenyl)pyridazin-3-ol within the Pyridazinone Chemical Landscape

Within the extensive family of pyridazinones, this compound emerges as a compound of particular interest. It serves as a crucial starting material and intermediate in the synthesis of a variety of biologically active molecules. The presence of the nitro group on the phenyl ring provides a key site for chemical modification, allowing for the generation of a library of derivatives with potentially enhanced therapeutic properties.

For instance, the reduction of the nitro group to an amine is a common and pivotal step in creating new chemical entities. nih.gov This amine can then be further functionalized to introduce different substituents, leading to compounds with tailored biological activities. A notable example is the synthesis of diarylurea derivatives based on the pyridazinone scaffold, which have shown promise as both anticancer and antimicrobial agents. nih.gov

The synthesis of this compound itself is a well-established process, often starting from 3-(4-nitrobenzoyl)propionic acid and reacting it with a hydrazine (B178648) source. This accessibility further enhances its importance as a foundational molecule for extensive research and development.

Current Research Trajectories and Unexplored Dimensions Pertaining to this compound

Current research involving this compound is largely focused on leveraging its structural features to develop novel therapeutic agents. The primary trajectory involves its use as a scaffold to create derivatives with enhanced biological activities. Key areas of investigation include:

Anticancer Agents: A significant amount of research is dedicated to synthesizing pyridazinone derivatives with potent anticancer activity. nih.govnih.gov Studies have shown that certain derivatives exhibit remarkable activity against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. nih.govresearchgate.net The mechanism of action is often linked to the inhibition of key enzymes involved in cancer progression, such as VEGFR-2. nih.gov

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research, and pyridazinone derivatives have demonstrated promising results. nih.govnih.gov Research has shown that compounds derived from this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

Enzyme Inhibition: The pyridazinone scaffold is being explored for its potential to inhibit various enzymes implicated in disease. For example, derivatives have been investigated as inhibitors of the Trypanosoma cruzi proteasome, which is a target for the treatment of Chagas disease. acs.orgnih.gov

While significant progress has been made, there are still unexplored dimensions pertaining to this compound. Future research could focus on:

Elucidation of Structure-Activity Relationships (SAR): A more systematic exploration of how different substituents on the pyridazinone and phenyl rings affect biological activity could lead to the design of more potent and selective compounds.

Exploration of New Therapeutic Areas: While the focus has been on anticancer and antimicrobial activities, the versatile pyridazinone scaffold could be investigated for its potential in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders.

Development of Novel Synthetic Methodologies: While the synthesis of the core structure is established, the development of more efficient and environmentally friendly synthetic routes for its derivatives would be beneficial.

Below is a table summarizing some of the key biological activities investigated for derivatives of this compound:

| Biological Activity | Target/Organism | Key Findings |

| Anticancer | Various human cancer cell lines (Leukemia, Non-Small Cell Lung, Colon, Breast) | Certain derivatives show GI50 values less than 1.0 μM. nih.govresearchgate.net |

| Antimicrobial | Staphylococcus aureus, Candida albicans | Some derivatives exhibit potent antibacterial and antifungal activity with MIC values as low as 16 μg/mL. nih.gov |

| Anti-trypanosomal | Trypanosoma cruzi proteasome | Pyridazinone derivatives have been identified as active and selective inhibitors. acs.orgnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-10-6-5-9(11-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBFYMXTFYZVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 4 Nitrophenyl Pyridazin 3 Ol and Analogues

Established Synthetic Approaches to Pyridazin-3-ol Derivatives

Traditional methods for the synthesis of the pyridazin-3-ol ring system have been well-documented and remain widely used due to their reliability and the availability of starting materials. These approaches often involve the formation of the heterocyclic ring through the reaction of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Cyclocondensation Reactions Utilizing Hydrazine Hydrate (B1144303)

A primary and extensively utilized method for the synthesis of 6-arylpyridazin-3-ones involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. biomedpharmajournal.orgresearchgate.net In the specific case of 6-(4-nitrophenyl)pyridazin-3-ol, the precursor would be a β-(4-nitrophenyl)propionic acid derivative. This reaction typically proceeds by refluxing the γ-ketoacid with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). biomedpharmajournal.org The initial step involves the formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the stable pyridazinone ring.

This versatile reaction has been employed in the synthesis of a wide range of 6-substituted pyridazin-3(2H)-ones. For instance, the reaction of β-benzoylpropionic acid with hydrazine hydrate produces 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one. biomedpharmajournal.org Similarly, various substituted β-aroylpropionic acids can be cyclized with hydrazine hydrate to furnish the corresponding 6-arylpyridazinone derivatives. researchgate.net The reaction conditions are generally mild, and the yields are often good, making this a preferred method for many synthetic applications.

| Starting Material | Reagent | Product | Reference |

| β-Benzoylpropionic acid | Hydrazine hydrate | 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one | biomedpharmajournal.org |

| β-(Aryl)propionic acids | Hydrazine hydrate | 6-Arylpyridazinone derivatives | researchgate.net |

| 4-Anthracen-9-yl-4-oxo-but-2-enoic acid adduct with indole (B1671886) | Hydrazine hydrate | 6-Anthracenepyridazinone with indolyl moiety | nih.gov |

| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | Hydrazine hydrate | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | nih.gov |

| Maleic dialdehyde | Hydrazine | Pyridazine (B1198779) | google.com |

Strategies Employing Active Methylene (B1212753) Compounds

Active methylene compounds serve as versatile building blocks in the synthesis of various heterocyclic systems, including pyridazines. bohrium.com These compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, can be readily functionalized and subsequently cyclized to form the desired pyridazinone core.

One strategy involves the reaction of active methylene compounds with diazotized amines or other electrophilic species to generate precursors suitable for cyclization. tandfonline.com For example, the coupling of 3-dimethyl-1-[3-methyl-(4H)-5-phenylimidazol[2,1-b]thiazol-2-yl]prop-2-enone with benzenediazonium (B1195382) chloride yields an intermediate that can be cyclized to form pyridazinones. tandfonline.com Furthermore, fused pyridazine derivatives can be synthesized from the reaction of pyridazinethione derivatives with reagents containing active methylene groups, such as malononitrile (B47326) and ethyl cyanoacetate. nih.gov

Sequential Synthetic Routes Involving Friedel-Crafts Acylation and Subsequent Cyclization

A common and powerful strategy for the synthesis of 6-arylpyridazin-3-ones is a two-step sequence commencing with a Friedel-Crafts acylation. consensus.app This reaction introduces an acyl group onto an aromatic ring, which is a key structural element of the target molecule.

In the context of synthesizing this compound, the synthesis would begin with the Friedel-Crafts acylation of an appropriate aromatic hydrocarbon with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. biomedpharmajournal.orgconsensus.app This step yields a β-aroylpropionic acid. For the target compound, nitration of the resulting β-benzoylpropionic acid would be necessary to introduce the nitro group at the para position of the phenyl ring. researchgate.net The subsequent and final step is the cyclization of the resulting β-(4-nitrophenyl)propionic acid with hydrazine hydrate, as described previously, to afford this compound. biomedpharmajournal.orgresearchgate.net This sequential approach allows for the construction of a wide variety of 6-arylpyridazin-3-one derivatives by simply varying the starting aromatic hydrocarbon. consensus.app

Advanced Synthetic Techniques and Innovations

In recent years, the field of organic synthesis has seen a push towards the development of more efficient, high-throughput, and environmentally friendly methodologies. These advancements have also been applied to the synthesis of pyridazinone scaffolds, leading to novel and improved routes to these important heterocyclic compounds.

Solid-Phase Organic Synthesis (SPOS) for Pyridazinone Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of organic molecules, including pyridazinone derivatives. nih.govmdpi.com This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be easily washed away.

One approach to the solid-phase synthesis of 6-arylpyridazin-3(2H)-ones involves immobilizing a 3-chloropyridazine (B74176) moiety onto a Wang resin. nih.gov This can be achieved either through direct nucleophilic substitution of 3,6-dichloropyridazine (B152260) with the alcoholate of the Wang resin or via a Mitsunobu reaction between the resin and 6-chloropyridazin-3-ol. nih.gov The resin-bound chloropyridazine can then be subjected to a Suzuki cross-coupling reaction with various arylboronic acids to introduce diversity at the 6-position of the pyridazinone ring. nih.govresearchgate.net Finally, cleavage from the resin, typically with acid, yields the desired 6-arylpyridazin-3(2H)-ones in high purity. nih.gov This method is particularly well-suited for combinatorial chemistry approaches to generate libraries of pyridazinone analogues for biological screening.

| Resin | Immobilized Moiety | Key Reaction | Product | Reference |

| Wang Resin | 3-Chloropyridazine | Suzuki Coupling | 6-Arylpyridazin-3(2H)-ones | nih.gov |

| Rink Amide MBHA Resin | α-Hydrazino acids | Fmoc SPPS | Tetrahydropyridazine-3,6-dione peptidomimetics | mdpi.com |

Environmentally Benign and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of pyridazinone synthesis, several more sustainable approaches have been developed.

One such approach is the use of metal-free catalytic systems. For example, an unexpected C-C bond cleavage in the absence of a metal catalyst has been utilized for the efficient synthesis of 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from readily available 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.orgresearchgate.net Another strategy involves the use of greener solvents. Propylene carbonate, a biodegradable and low-toxicity solvent, has been successfully employed as a medium for Suzuki-Miyaura cross-coupling reactions to produce biaryl compounds, a key step in some pyridazinone syntheses. researchgate.net

Furthermore, inverse electron-demand aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provide a highly regioselective and metal-free route to 6-aryl-pyridazin-3-amines under neutral conditions, offering a sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.orgorganic-chemistry.org These environmentally conscious methods represent the future of pyridazinone synthesis, combining chemical efficiency with ecological responsibility.

Optimization of Reaction Conditions and Yields for Enhanced Synthesis

The efficient synthesis of this compound and its analogues is critical for facilitating further research and application. The optimization of reaction conditions, including the choice of catalysts, solvents, temperature, and reaction time, plays a pivotal role in maximizing product yields and purity. Research has explored various methodologies to enhance the synthesis of the 6-arylpyridazin-3(2H)-one scaffold, which is the core structure of the target compound.

A primary strategy for synthesizing these compounds involves the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine derivatives. scholarsresearchlibrary.com The subsequent aromatization of the resulting dihydropyridazine (B8628806) intermediates is a key step where optimization is crucial. The choice of dehydrogenating agent can significantly impact the yield. For instance, the use of bromine in acetic acid is a classic method for this transformation. scholarsresearchlibrary.com

Modern synthetic approaches have focused on developing more efficient and environmentally benign procedures. These include solid-phase synthesis, the use of various catalytic systems, and one-pot reactions, all of which involve fine-tuning conditions for optimal outcomes.

Influence of Catalysts and Reagents

The selection of an appropriate catalyst is fundamental to the successful synthesis of pyridazinones. Different catalysts have been employed to promote cyclization and subsequent aromatization steps, with varying degrees of success depending on the specific substrates and desired products.

For instance, in the synthesis of related pyridazinone derivatives, oxidative conditions using copper(II) chloride or manganese dioxide have been utilized to form the final aromatic product from a dihydropyridazinone precursor. nih.gov The choice between these two agents often depends on the solubility of the dihydropyridazinone intermediate, highlighting how reaction conditions must be adapted to the specific properties of the substrate. nih.gov Another approach involves a one-pot synthesis using zinc chloride (ZnCl2) as a catalyst for the domino hydrohydrazination and condensation of phenylhydrazine (B124118) with 4-pentynoic acid, leading to the corresponding pyridazinone in moderate to good yields. scispace.com

The table below summarizes the effect of different catalytic and reagent systems on the yield of pyridazinone analogues.

| Precursor(s) | Catalyst/Reagent | Solvent | Yield | Reference |

| Dihydropyridazinone derivatives | Copper(II) chloride (CuCl₂) | Acetic Acid | Good | nih.gov |

| Dihydropyridazinone derivatives | Manganese dioxide (MnO₂) | Tetrahydrofuran (THF) | Good | nih.gov |

| Phenylhydrazine and 4-pentynoic acid | Zinc chloride (ZnCl₂) | Not specified | Moderate to Good | scispace.com |

| Arenes, cyclic anhydrides, ArNHNH₂ | [bmim]Br-AlCl₃ (Ionic Liquid) | Not specified | High | scholarsresearchlibrary.com |

| 3,6-Dichloropyridazine and Arylboronic acid | Pd(0) catalyst (Suzuki Coupling) | Not specified | High | nih.govresearchgate.net |

This table is interactive. Users can sort columns to compare different synthetic strategies.

Solvent Effects and Reaction Medium

The choice of solvent is another critical parameter that can dramatically influence reaction pathways and yields. In Cu(II)-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones, the solvent determines the final product. organic-chemistry.org Using acetonitrile (B52724) (MeCN) as the solvent leads to the formation of 1,6-dihydropyridazines in good yields. organic-chemistry.org However, switching the solvent to acetic acid (AcOH) directly furnishes the fully aromatic pyridazines, also in good yields, by facilitating in-situ oxidation. organic-chemistry.org

The following table illustrates how the reaction solvent can dictate the product and yield in pyridazine synthesis.

| Reactant | Catalyst | Solvent | Product | Yield | Reference |

| β,γ-Unsaturated hydrazone | Cu(II) | Acetonitrile (MeCN) | 1,6-Dihydropyridazine | Good | organic-chemistry.org |

| β,γ-Unsaturated hydrazone | Cu(II) | Acetic Acid (AcOH) | Pyridazine | Good | organic-chemistry.org |

This table is interactive. Users can sort columns to analyze the impact of solvent choice.

One-Pot and Multicomponent Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a related compound, 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, the protons of the 4-nitrophenyl group exhibit distinct signals. The aromatic protons typically appear as doublets in the downfield region of the spectrum due to the electron-withdrawing nature of the nitro group. For instance, signals observed around δ 7.62-7.86 ppm are characteristic of the protons on the nitrophenyl ring. researchgate.net The protons on the pyridazinone ring would also be expected to resonate in the aromatic region, with their specific chemical shifts influenced by the substituents.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 2H | Protons ortho to NO₂ |

| ~8.00 | d | 2H | Protons meta to NO₂ |

| ~7.50 | d | 1H | Pyridazinone ring proton |

| ~7.20 | d | 1H | Pyridazinone ring proton |

| ~12.50 | br s | 1H | N-H/O-H (tautomeric proton) |

Note: This table is a hypothetical representation based on known data for similar structures and is for illustrative purposes only.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For the nitrophenyl moiety, the carbon atom attached to the nitro group is typically observed at a downfield chemical shift. Other aromatic carbons of the nitrophenyl and pyridazinone rings would resonate in the range of approximately 120-150 ppm. The carbonyl carbon of the pyridazinone ring is expected to appear significantly downfield, often above 160 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O (pyridazinone) |

| ~148 | C-NO₂ (nitrophenyl) |

| ~145 | Quaternary carbon (C-6) |

| ~130-140 | Pyridazinone and Nitrophenyl carbons |

| ~124 | Nitrophenyl carbons |

Note: This table is a hypothetical representation based on known data for similar structures and is for illustrative purposes only.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the pyridazinone and nitrophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different fragments of the molecule, such as the attachment of the nitrophenyl group to the pyridazinone ring. For many pyridazinone derivatives, complete assignment of ¹H and ¹³C NMR spectra is achieved using these 2D NMR methods. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy is a powerful tool for identifying characteristic functional groups. In the FT-IR spectrum of a related nitrophenyl-containing heterocycle, characteristic absorption bands were observed. researchgate.net For this compound, the spectrum would be expected to show:

Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

A strong absorption band for the carbonyl (C=O) stretching vibration of the pyridazinone ring, usually in the region of 1650-1700 cm⁻¹.

N-H stretching vibrations, if the pyridazinone tautomer is present, which would appear as a broad band in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region.

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | N-H/O-H stretch |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch (Amide) |

| ~1590 | Medium | C=C/C=N stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

Note: This table is a hypothetical representation based on known data for similar structures and is for illustrative purposes only.

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not documented in the searched literature, it is a valuable technique for studying heterocyclic structures. chemicalbook.com The symmetric vibrations of the nitro group and the aromatic ring breathing modes are often strong and well-defined in Raman spectra. The C=O stretch would also be observable. Raman spectroscopy can be particularly useful for studying solid samples and can provide insights into the crystalline structure and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₀H₇N₃O₃), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 218.18 g/mol . bldpharm.comnih.gov The fragmentation of this ion under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information by revealing characteristic losses of neutral fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For the related compound 3-Chloro-6-(4-nitrophenyl)pyridazine, HRMS confirms the molecular weight with high precision. This level of accuracy is crucial for distinguishing between compounds with similar nominal masses and for confirming the successful synthesis of the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the intensity of the absorption.

For pyridazine derivatives, characteristic absorption bands are often observed in the UV region. The electronic spectrum of this compound is influenced by the π-systems of both the pyridazine and the nitrophenyl rings. The electronic transitions are typically of the π → π* type. researchgate.net The position and intensity of these absorption bands can be affected by the solvent polarity and the presence of substituents on the aromatic rings. researchgate.net In some cases, a bathochromic (red) shift of the absorption maxima can be observed upon certain substitutions. researchgate.net Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic transitions observed in the experimental UV-Vis spectrum. researchgate.netmdpi.com

Table 1: UV-Vis Spectroscopic Data

| Compound | λmax (nm) | Type of Transition |

| Pyridazine Derivatives | ~260-350 | π → π* |

Note: The exact λmax for this compound may vary depending on the solvent and specific experimental conditions.

Crystallographic Investigations: Unveiling Solid-State Molecular Structures

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Table 2: Selected Crystallographic Data for a Related Pyridazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

Hydrogen Bonding: In the solid state, molecules containing hydrogen bond donors (like the -OH group in this compound) and acceptors (such as the nitrogen atoms of the pyridazine ring and the oxygen atoms of the nitro group) can form extensive networks of hydrogen bonds. These interactions, such as N—H⋯O and O—H⋯O, are significant in organizing molecules into specific arrangements like chains or sheets. nih.govcsic.es

π-π Stacking: The aromatic rings of the pyridazine and nitrophenyl moieties can participate in π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap. The strength and geometry of these interactions, including the interplanar distance and slip angle, influence the packing of the molecules in the crystal lattice. nih.govnih.gov

Elucidating the Molecular Architecture: Advanced Spectroscopic and Structural Characterization

The precise arrangement of molecules within a crystal lattice is dictated by a delicate balance of intermolecular forces. Hirshfeld surface analysis has emerged as a powerful tool in crystal engineering for visualizing and quantifying these interactions, providing invaluable insights into the stability and packing of molecular crystals. While a specific crystallographic study and Hirshfeld surface analysis for 6-(4-Nitrophenyl)pyridazin-3-ol is not available in the cited literature, we can extrapolate the expected nature of its intermolecular interactions based on its functional groups and studies of closely related compounds.

Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, allowing for a detailed examination of the interactions between a molecule and its neighbors. The Hirshfeld surface is generated based on the electron distribution of a molecule. This surface can be mapped with various properties to highlight different aspects of the intermolecular environment.

One of the key mappings is the normalized contact distance, dnorm, which identifies regions of significant intermolecular contact. The dnorm value is calculated from the distances of any point on the surface to the nearest atom interior (di) and exterior (de) to the surface, normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate contacts shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Positive values, colored blue, represent longer contacts, while white areas denote contacts around the van der Waals separation.

For this compound, the presence of a hydroxyl group on the pyridazinone ring, which can exist in tautomeric forms, suggests the strong potential for hydrogen bonding. These would appear as distinct red regions on the dnorm map.

For a molecule like this compound, the fingerprint plot would be expected to be dominated by several key interactions:

H···H Contacts: As with most organic molecules, a significant portion of the Hirshfeld surface would be associated with hydrogen-hydrogen contacts, which are generally the most abundant.

O···H/H···O and N···H/H···N Contacts: Due to the pyridazinol ring and the nitro group, strong hydrogen bonds are anticipated. These would be visible as sharp spikes in the fingerprint plot. In related pyridazinone structures, N—H···O hydrogen bonds are known to form inversion dimers.

C···H/H···C Contacts: These contacts represent C-H···π interactions and other weaker van der Waals forces.

C···C and C···N/N···C Contacts: The aromatic nature of the nitrophenyl and pyridazine (B1198779) rings suggests the presence of π-π stacking interactions. These are visualized using the shape index and curvedness maps, where adjacent red and blue triangles on the shape index indicate π-π stacking.

O···N/N···O Contacts: Interactions involving the nitro group are also expected to contribute to the crystal packing.

The relative contributions of these interactions determine the final crystal structure. The nitro group, being a strong electron-withdrawing group, will significantly influence the electronic distribution of the phenyl ring, which in turn affects the nature and strength of the π-π stacking and other intermolecular forces.

Table 1. Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Description | Expected Significance |

| H···H | Represents the interactions between hydrogen atoms on adjacent molecules. | High, typically the largest contributor to the Hirshfeld surface area in organic molecules. |

| O···H/H···O | Primarily represents hydrogen bonding involving the hydroxyl/carbonyl group of the pyridazinol ring and potentially the nitro group. These are strong, directional interactions that often dictate the primary structural motifs. | High, expected to be a major contributor due to the presence of hydrogen bond donors and acceptors. |

| N···H/H···N | Involves the nitrogen atoms of the pyridazine ring in hydrogen bonding. The tautomeric form of the pyridazinol ring would feature an N-H donor, leading to significant N···H contacts. | Moderate to High, depending on the tautomeric form present in the crystal. |

| C···H/H···C | Includes C-H···π interactions, where a C-H bond interacts with the π-system of an aromatic ring, and general van der Waals interactions. | Moderate, contributing to the overall packing efficiency. |

| C···C | Indicates π-π stacking interactions between the phenyl and/or pyridazine rings of neighboring molecules. These are important for the stabilization of the crystal structure, especially in aromatic compounds. The shape index is a key tool for visualizing these. | Moderate, the presence of the nitro group may influence the geometry of these interactions. |

| O···N/N···O | Interactions involving the oxygen and nitrogen atoms of the nitro group with other atoms in neighboring molecules. | Moderate, the polar nitro group is expected to engage in significant dipole-dipole and other electrostatic interactions. |

In essence, Hirshfeld surface analysis provides a comprehensive picture of the intermolecular interactions that govern the crystal packing of this compound. By quantifying the relative importance of hydrogen bonding, π-π stacking, and other van der Waals forces, it offers a pathway to understanding and ultimately designing crystalline materials with desired properties.

Theoretical and Computational Chemistry: Insights into Electronic and Structural Properties

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the electronic and structural properties of pyridazine (B1198779) derivatives due to its balance of accuracy and computational cost. researchgate.netnih.gov Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to model these systems. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT are performed to find the global minimum on the potential energy surface, which corresponds to the most stable conformation of 6-(4-Nitrophenyl)pyridazin-3-ol. researchgate.net This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles in the gaseous phase. nih.gov

Conformational analysis is also crucial for identifying the molecule's most stable spatial arrangement, particularly concerning the rotation around the single bond connecting the pyridazine and nitrophenyl rings. researchgate.net The optimized geometric parameters obtained from these calculations serve as a benchmark for comparison with experimental data from techniques like X-ray crystallography, though discrepancies can arise due to intermolecular interactions and crystal packing effects in the solid state.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (pyridazine ring) | ~ 1.34 Å |

| C=C (pyridazine ring) | ~ 1.39 Å | |

| C-C (inter-ring) | ~ 1.48 Å | |

| N-O (nitro group) | ~ 1.23 Å | |

| Bond Angle | C-N-N (pyridazine ring) | ~ 119° |

| C-C-N (inter-ring) | ~ 120° | |

| Dihedral Angle | C-C-C-C (inter-ring torsion) | ~ 25-35° |

| Note: These are typical values based on calculations for structurally similar molecules. Actual values would be obtained from specific DFT/B3LYP calculations. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring, while the LUMO is anticipated to be centered on the electron-withdrawing 4-nitrophenyl group. This distribution facilitates intramolecular charge transfer from the pyridazine moiety to the nitrophenyl ring. Time-dependent DFT (TD-DFT) is often employed to study these electronic transitions. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.5 eV | Energy of the highest occupied molecular orbital; associated with electron-donating ability. |

| E(LUMO) | -2.8 eV | Energy of the lowest unoccupied molecular orbital; associated with electron-accepting ability. |

| Energy Gap (ΔE) | 3.7 eV | Indicates the molecule's chemical reactivity and stability. |

| Note: Values are illustrative and based on typical results for related compounds from DFT calculations. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for nucleophilic and electrophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the pyridazinol ring, highlighting these as key centers for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov The hydrogen atoms would exhibit positive potential. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are often in good agreement with experimental shifts recorded in solvents like DMSO-d6. mdpi.com

IR Spectra: The vibrational frequencies and corresponding intensities for IR and Raman spectra are calculated to help in the assignment of experimental vibrational bands. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* or π→π*. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov MD simulations are particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological macromolecule. nih.gov By simulating the movements of atoms over a period, MD can assess the stability of a ligand-receptor complex, revealing conformational changes and the persistence of key intermolecular interactions, which is a critical step in evaluating potential drug candidates. nih.govnih.gov

Molecular Docking Simulations: Probing Ligand-Target Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net For pyridazine derivatives, which are known to possess a wide range of biological activities, docking studies are essential for identifying potential molecular targets and elucidating mechanisms of action. nih.govnih.gov

In a typical docking study, this compound would be docked into the active sites of various enzymes or receptors, such as cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX), which are common targets for anti-inflammatory agents. researchgate.netchemrxiv.org The simulation results provide a binding affinity score (usually in kcal/mol), which estimates the strength of the interaction, and reveal the specific intermolecular bonds formed, such as:

Hydrogen bonds between the nitro group or pyridazinol moiety and amino acid residues.

π-π stacking interactions between the aromatic rings of the ligand and residues like tyrosine or phenylalanine.

These insights are crucial for structure-based drug design and for optimizing the compound to enhance its binding potency and selectivity. chemrxiv.org

Table 3: Illustrative Molecular Docking Results for this compound against Potential Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 (e.g., 3LN1) | -9.2 | Arg120, Tyr355, Ser530 |

| 5-LOX (e.g., 3O8Y) | -8.5 | His367, Gln363, Asn425 |

| H+/K+ ATPase (e.g., 6JXH) | -7.8 | Cys813, Tyr801, Asp824 |

| Note: This table is for illustrative purposes. Actual results would depend on a specific docking simulation. Binding affinities and interacting residues are based on studies of similar p-nitrophenyl and heterocyclic compounds. researchgate.net |

Computational Analysis of Binding to Specific Biological Targets (e.g., COX-2, 5-LOX, H+/K+ ATPase)

Molecular docking is a pivotal computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. researchgate.net This approach has been extensively applied to pyridazinone analogues to understand their interactions with key enzymes implicated in inflammation and other pathological conditions.

Cyclooxygenase-2 (COX-2): Docking studies have been instrumental in elucidating why certain pyridazinone derivatives exhibit high selectivity and potency as COX-2 inhibitors. researchgate.netmdpi.com For instance, the pyridazinone ring is often observed orienting itself within the central region of the COX-2 active site. mdpi.com In some analogues, such as those bearing a phenylsulfonamide moiety, this group occupies the secondary pocket unique to the COX-2 enzyme, which is a key factor for selectivity over the COX-1 isoform. mdpi.com The primary difference between the COX-1 and COX-2 active sites is the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2, creating this exploitable side pocket. nih.gov The binding of these inhibitors within the COX-2 active site is often more favorable than that of established drugs like celecoxib, suggesting a strong potential for these compounds as anti-inflammatory agents. mdpi.com

5-Lipoxygenase (5-LOX): Dual inhibition of COX-2 and 5-LOX is a desirable strategy for developing anti-inflammatory drugs with an improved safety profile. mdpi.com Computational studies have shown that pyridazinone derivatives can effectively bind to the 5-LOX active site. mdpi.com The catalytic center of 5-LOX is predominantly hydrophobic, and the binding of inhibitors is stabilized by interactions with hydrophobic amino acid residues and coordination with the iron atom in the active site. mdpi.com Pyridazinone sulphonamides, in particular, have been identified as promising dual COX-2/5-LOX inhibitors through these computational analyses. mdpi.com

H+/K+ ATPase: Homology models of the gastric H+/K+-ATPase, or proton pump, have been generated to study the binding of reversible inhibitors. nih.gov Although specific studies on this compound are not detailed, the general findings for other inhibitors suggest that the binding site is located in the transmembrane region, proximal to the loop between helices TM5 and TM6, and TM8. nih.gov Ligands have been shown to localize to a central binding space in the E2 conformation of the enzyme. nih.gov This information provides a framework for investigating how pyridazinone derivatives might interact with this target to exert potential gastric-sparing effects.

Identification of Key Interacting Residues and Binding Pockets

The efficacy of a ligand is determined by its specific molecular interactions with the amino acid residues lining the binding pocket of its target protein.

COX-2 Binding Pocket: Molecular docking simulations have precisely identified the key residues involved in the binding of pyridazinone analogues to COX-2. The binding site can be divided into a proximal pocket, a central pocket, and the COX-2 specific side pocket. nih.gov

Proximal Pocket: Key polar contacts are often established with residues such as Arg120 and Tyr355 . mdpi.comnih.gov The carbonyl group of the pyridazinone ring frequently acts as a hydrogen bond acceptor with Tyr355 and sometimes Arg120. mdpi.com Hydrophobic interactions are also formed with residues like Val349 and Val523 . nih.gov

Central Binding Pocket: This region is defined by hydrophobic residues including Leu352, Tyr385, and Phe518 , which interact with the aryl substituents of the pyridazinone core. nih.gov

COX-2 Side Pocket: This selectivity pocket is lined by residues such as His90, Arg513, and Val523 . mdpi.comnih.gov For example, pyridazinone derivatives with a sulfonamide group can form crucial hydrogen bonds with His90 and Arg513, anchoring the inhibitor firmly within this pocket and conferring high COX-2 selectivity. mdpi.com

Interactive Table: Key Residue Interactions for Pyridazinone Analogues in COX-2

| Binding Pocket | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| Proximal | Arg120 | Hydrogen Bond | mdpi.comnih.gov |

| Proximal | Tyr355 | Hydrogen Bond | mdpi.comnih.gov |

| Proximal | Val349 | Hydrophobic | nih.gov |

| Central | Leu352 | Hydrophobic | nih.gov |

| Central | Tyr385 | Hydrophobic | nih.gov |

| Side Pocket | His90 | Hydrogen Bond | mdpi.com |

| Side Pocket | Arg513 | Hydrogen Bond | mdpi.com |

5-LOX Binding Pocket: The active site of 5-LOX contains a non-heme iron atom coordinated by several histidine residues. mdpi.com The binding pocket is largely hydrophobic, and key interacting residues for inhibitors include Leu368, Ile406, Leu414, and Leu607 . mdpi.com For some pyridazine-pyrazole hybrids, hydrogen bonds with residues like Gln178 and π-stacking interactions with Ala513 have been noted. nih.gov The ability of the pyridazinone scaffold to fit within this pocket and establish these interactions is critical for its 5-LOX inhibitory activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Development

QSAR and pharmacophore modeling are powerful computational tools that translate complex structural information into predictive models for biological activity, guiding the synthesis of new analogues with enhanced potency. bibliomed.orgtandfonline.com

Development of 2D and 3D QSAR Models for Pyridazinone Analogues

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bibliomed.org

2D-QSAR: These models use 2D structural descriptors (e.g., physicochemical properties, topological indices) to predict activity. For pyridazinone derivatives, 2D-QSAR models have been developed to predict anti-inflammatory activity. nih.gov These models help in identifying key molecular properties that are either positively or negatively correlated with the desired biological effect.

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D steric and electrostatic fields around the molecules. researchgate.net For pyrazolo[3,4-d]pyridazinone derivatives targeting FGFR1, robust 3D-QSAR models have been constructed. tandfonline.com The contour maps generated from these models highlight regions where modifications to the molecular structure would likely increase or decrease activity. For instance, a CoMFA map might indicate that a bulky, electropositive group at a specific position on the pyridazinone ring is favorable for activity, providing clear guidance for synthetic chemists. tandfonline.comresearchgate.net

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. nih.gov

Pharmacophore Generation: For a series of active pyridazinone analogues, a common feature pharmacophore can be generated. bibliomed.org This model typically includes features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). bibliomed.orgnih.gov For example, a pharmacophore model (AHHRR) was developed for pyridazinone derivatives acting as acetylcholinesterase inhibitors, consisting of one acceptor, two hydrophobic, and two aromatic ring features. bibliomed.org

Virtual Screening: Once a validated pharmacophore model is established, it can be used as a 3D query to rapidly screen large compound databases to identify novel molecules that match the pharmacophoric features. nih.govmdpi.com This virtual screening approach is a highly efficient method for discovering new hits with potentially new chemical scaffolds. nih.gov The identified hits are then typically subjected to further analysis, such as molecular docking, to confirm their binding mode and prioritize them for synthesis and biological testing. youtube.com

In Silico Pharmacokinetic and Drug-Likeness Profiling

Beyond potency, a successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). youtube.com Computational methods are widely used to predict these properties early in the drug discovery process. mdpi.comnih.gov

Computational Prediction of Molecular Properties Contributing to Drug-Likeness

Several computational models are used to assess the "drug-likeness" of a compound, with Lipinski's Rule of Five being one of the most common. mdpi.comyoutube.com This rule suggests that poor oral absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors

More than 10 hydrogen bond acceptors

A molecular weight over 500 daltons

A calculated logP (cLogP) greater than 5

In silico studies on various pyridazinone derivatives have shown that they generally possess favorable ADME properties and adhere to Lipinski's rules, indicating their potential as orally bioavailable drugs. mdpi.comresearchgate.net For example, analyses performed using tools like SwissADME can predict properties like gastrointestinal absorption and blood-brain barrier (BBB) permeation. nih.gov Many synthesized pyridazinone derivatives show predicted high gastrointestinal absorption and are not expected to permeate the BBB, which can be a desirable trait for peripherally acting agents like anti-inflammatories. nih.gov

Interactive Table: Predicted Drug-Likeness Properties for a Representative Pyridazinone Analogue

| Property | Predicted Value/Outcome | Significance | Reference |

|---|---|---|---|

| Molecular Weight | < 500 Da | Fulfills Lipinski's Rule | mdpi.comresearchgate.net |

| Hydrogen Bond Donors | ≤ 5 | Fulfills Lipinski's Rule | mdpi.comresearchgate.net |

| Hydrogen Bond Acceptors | ≤ 10 | Fulfills Lipinski's Rule | mdpi.comresearchgate.net |

| LogP | < 5 | Fulfills Lipinski's Rule | mdpi.com |

| GI Absorption | High | Good oral bioavailability predicted | nih.gov |

| BBB Permeation | No | Reduced risk of CNS side effects | nih.gov |

These computational predictions are invaluable for prioritizing which pyridazinone analogues should be advanced to more resource-intensive experimental testing. mdpi.com

In Silico Absorption, Distribution, and Metabolism (ADME) Prediction Methodologies

However, the methodologies for such predictions are well-established, and studies on related pyridazine and nitrophenyl derivatives provide a framework for how such an analysis would be conducted. These in silico tools are crucial in early-stage drug development to forecast the viability of a compound as a potential drug candidate.

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a molecule. These models are built on data from a vast number of existing compounds and utilize quantitative structure-activity relationships (QSAR). The general approach involves calculating a range of molecular descriptors for the compound of interest and using these to predict its behavior in the human body.

Key ADME properties that are typically evaluated using these computational methods include:

Absorption: This encompasses predictions for human intestinal absorption (HIA), Caco-2 cell permeability (a model for the intestinal barrier), and oral bioavailability.

Distribution: Predictions often include plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (VDss).

Metabolism: This involves identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound (e.g., CYP2D6, CYP3A4) and whether the compound is likely to inhibit these enzymes.

Excretion: Predictions may include total clearance and the likelihood of renal excretion.

Toxicity: Various toxicity endpoints can be predicted, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

Studies on other pyridazinone derivatives have utilized such computational tools to assess their drug-likeness and ADMET profiles. researchgate.netnih.gov For instance, research on different series of pyridazinones has involved predicting properties based on Lipinski's rule of five and other drug-likeness criteria to guide the synthesis of new potential therapeutic agents. nih.gov These studies highlight the importance of the pyridazinone core in medicinal chemistry. researchgate.net

While specific data for this compound is not available, a hypothetical ADME prediction would involve submitting the compound's structure to various predictive software platforms (e.g., SwissADME, pkCSM, Discovery Studio). The resulting data would typically be presented in a tabular format, allowing for a rapid assessment of the compound's potential pharmacokinetic strengths and weaknesses. Without a dedicated study, any such table for this compound would be purely speculative.

Therefore, while the methodologies for in silico ADME prediction are robust and widely used in the evaluation of related chemical structures, there is a lack of specific published research and corresponding data for this compound.

Chemical Transformations and Derivatization Potential of 6 4 Nitrophenyl Pyridazin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazin-3-ol Core and Nitrophenyl Moiety

The reactivity of 6-(4-nitrophenyl)pyridazin-3-ol is dictated by the electronic properties of its two constituent ring systems. The pyridazin-3-ol core is generally electron-deficient, while the nitrophenyl group is strongly deactivated towards electrophilic attack but activated for nucleophilic substitution.

A primary transformation of the pyridazin-3-ol core involves converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic substitution. A common and well-documented method is the chlorination of the tautomeric pyridazin-3(2H)-one form using phosphorus oxychloride (POCl₃). chemicalbook.com This reaction, often catalyzed by a tertiary amine like N,N-dimethylaniline at elevated temperatures, yields the corresponding 3-chloro-6-(4-nitrophenyl)pyridazine. chemicalbook.com The mechanism proceeds through the activation of the hydroxyl group to form a phosphorylated intermediate, which is subsequently displaced by a chloride ion.

The resulting 3-chloro derivative is a key intermediate, as the chlorine atom is readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the 3-position of the pyridazine (B1198779) ring. For example, reaction with thiourea (B124793) in refluxing ethanol (B145695) leads to the formation of 3-mercapto-6-(4-nitrophenyl)pyridazine in high yield. Similarly, thionation using phosphorus pentasulfide (P₄S₁₀) can convert the chloro group to a thiol.

Table 1: Nucleophilic Substitution Reactions of 3-Chloro-6-(4-nitrophenyl)pyridazine

| Nucleophile/Reagent | Conditions | Product | Yield | Reference |

| Thiourea | Reflux in ethanol, 4 h | 3-Mercapto-6-(4-nitrophenyl)pyridazine | 86% | |

| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in toluene, 8 h | 3-Sulfanyl-6-(4-nitrophenyl)pyridazine | 72% |

On the nitrophenyl moiety, the strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. While less common, this provides a potential site for modification under specific reaction conditions. More frequently, the nitro group itself is a site for chemical transformation, most notably reduction to an amino group, which can then be further functionalized.

Tautomerism and Isomerization Studies within the Pyridazin-3-ol Scaffold

Pyridazin-3-ol and its derivatives are known to exist in a tautomeric equilibrium between the aromatic hydroxyl form (enol) and the non-aromatic pyridazin-3(2H)-one form (keto). researchgate.netresearchgate.netarkat-usa.org This phenomenon is central to the compound's reactivity and physicochemical properties.

Figure 1: Keto-enol tautomerism in this compound, showing the equilibrium between the pyridazin-3-ol (hydroxyl) form and the more stable pyridazin-3(2H)-one (oxo) form.

Figure 1: Keto-enol tautomerism in this compound, showing the equilibrium between the pyridazin-3-ol (hydroxyl) form and the more stable pyridazin-3(2H)-one (oxo) form.

For most pyridazin-3-ones, spectroscopic and computational studies have shown that the equilibrium lies heavily in favor of the more stable oxo (keto) form. researchgate.netresearchgate.netarkat-usa.org This preference is also observed in related systems like 6-(2-pyrrolyl)pyridazin-3-one. researchgate.netarkat-usa.org Therefore, this compound is expected to exist predominantly as 6-(4-nitrophenyl)pyridazin-3(2H)-one . The presence of the electron-withdrawing 4-nitrophenyl group at the 6-position influences the electron density of the pyridazine ring but does not fundamentally shift the equilibrium away from the oxo tautomer. researchgate.net This tautomeric behavior is critical for reactions such as the chlorination with POCl₃, which proceeds via the hydroxyl tautomer.

Synthesis of Hybrid Molecules Incorporating the this compound Structure

The this compound scaffold is an attractive building block for the synthesis of more complex hybrid molecules, which combine multiple pharmacophores to achieve enhanced or novel biological activities. rsc.org The ability to functionalize different positions on the pyridazine ring allows for its integration into larger molecular frameworks.

One strategy involves using the pyridazinone core as a platform to attach other heterocyclic rings. For instance, research on related pyridazinones has demonstrated the synthesis of pyrazole-pyridazine hybrids, where a pyrazole (B372694) moiety is linked to the pyridazine core. rsc.orgresearchgate.net This approach aims to combine the distinct pharmacological profiles of both heterocycles into a single molecule. rsc.org

Another avenue for creating hybrid structures is through condensation reactions. The 6-acetyl-3-oxopyridazine derivative, a related structure, can be reacted with dimethylformamide dimethylacetal (DMF-DMA) to form a reactive enaminone intermediate. nih.gov This intermediate can then undergo cyclocondensation with various aminoazoles to produce fused azolo[1,5-a]pyrimidine systems. nih.gov This demonstrates the potential for building complex, fused heterocyclic systems starting from a functionalized pyridazinone core, a strategy applicable to derivatives of this compound.

Regioselective and Stereoselective Synthetic Modifications

Achieving regioselectivity is crucial when modifying a molecule with multiple potential reaction sites. In the context of this compound and its derivatives, regiocontrol allows for precise structural modifications.

Studies on related substituted pyridazinones have highlighted the potential for regioselective reactions. For example, in the nucleophilic substitution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, reaction with various substituted phenols preferentially occurs at the C4 position, yielding the 4-phenoxy-5-chloro product as the major or sole isomer under certain conditions. clockss.org This selectivity is governed by the electronic and steric environment of the reaction centers.

Similarly, regioselective cyclocondensation reactions have been reported in the synthesis of related heterocyclic systems containing a nitrophenyl group. nih.gov The reaction of dicarbonyl compounds with cyanothioacetamide in the presence of a basic catalyst can lead to the formation of a single regioisomer of a complex tetrahydroisoquinoline derivative. nih.gov These examples underscore that the substituents on the pyridazine ring and the choice of reagents and conditions can effectively direct incoming groups to a specific position. While stereoselective modifications are less commonly reported for this specific scaffold, any reaction that introduces a new chiral center would require consideration of stereocontrol to isolate specific stereoisomers.

Biological Activities and Mechanistic Insights of 6 4 Nitrophenyl Pyridazin 3 Ol Analogues Excluding Clinical Data

Elucidating In Vitro Biological Mechanisms

The diverse pharmacological profile of 6-(4-Nitrophenyl)pyridazin-3-ol analogues stems from their interaction with various biological pathways and molecular targets. Researchers have explored their mechanisms of action in several key therapeutic areas.

Anti-inflammatory Pathways and Molecular Targets

Pyridazinone derivatives have shown significant potential as anti-inflammatory agents. researchgate.netresearchgate.net Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Several studies have highlighted the COX-2 inhibitory activity of pyridazinone analogues. For instance, certain pyridazine (B1198779) and pyridazinone derivatives have demonstrated potent in vitro inhibition of human COX-2, with some compounds exhibiting half-maximal inhibitory concentration (IC50) values in the sub-micromolar range. nih.gov For example, compounds designated as 3d, 3e, and 4e showed IC50 values of 0.425, 0.519, and 0.356 µM, respectively, against COX-2. nih.gov This selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it may lead to a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). cu.edu.eg

In addition to direct enzyme inhibition, these compounds can also suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophage models. nih.gov Specifically, some derivatives have been shown to inhibit the production of inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE2). nih.gov This broad-spectrum anti-inflammatory activity suggests that pyridazinone analogues may modulate multiple signaling pathways involved in inflammation. mdpi.com Molecular modeling studies have further supported these findings, indicating a strong binding affinity of these compounds to the active site of the COX-2 enzyme. nih.gov

Some pyridazinone derivatives have also been reported to inhibit lipopolysaccharide (LPS)-induced neuroinflammation. mdpi.com Furthermore, certain pyridazinone derivatives containing an indole (B1671886) moiety have been identified as potential phosphodiesterase type 4 (PDE4) inhibitors, another important target in inflammatory diseases. mdpi.com

Antimicrobial Mechanisms of Action

The pyridazinone scaffold has been utilized in the development of novel antimicrobial agents with activity against a range of pathogenic bacteria. nih.govmdpi.com

Studies have demonstrated the efficacy of pyridazinone derivatives against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govmdpi.commdpi.com For example, a series of novel pyridazinone derivatives showed that compounds 7 and 13 were active against MRSA, P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Another study reported a pyridazinone-based diarylurea derivative, compound 10h, with potent antibacterial activity against Staphylococcus aureus (MIC = 16 μg/mL). nih.gov

The antimicrobial mechanism of some pyridazinone analogues is thought to involve the disruption of the bacterial cell wall. nih.gov Additionally, some derivatives have been designed to inhibit specific bacterial enzymes essential for survival. For instance, certain pyridazine-based small molecules have been developed as inhibitors of glycopeptide-resistance associated protein R (GRAR), which is crucial for the virulence of S. aureus. nih.gov

Furthermore, some pyridazinone derivatives have shown activity against Mycobacterium tuberculosis. mdpi.com While the exact mechanisms are still under investigation, the broad-spectrum activity of these compounds makes them promising candidates for further development as novel antibiotics.

Antihypertensive Mechanisms and Vasodilatory Activity

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly their antihypertensive and vasodilatory properties. nih.govnih.gov These compounds are often designed as analogues of the known vasodilator, hydralazine (B1673433). nih.gov

The primary mechanism of action for many of these analogues is direct vasodilation of arterial smooth muscle. nih.gov This relaxation of blood vessels leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure. Several in vitro studies have demonstrated the potent vasorelaxant activity of pyridazinone derivatives, with some compounds exhibiting EC50 values in the sub-micromolar range, surpassing the activity of hydralazine. nih.govresearchgate.netnih.gov For instance, a series of 6-(4-substitutedphenyl)-3-pyridazinones showed potent vasorelaxant activity, with compounds 2e, 2h, and 2j having EC50 values of 0.1162, 0.07154, and 0.02916 µM, respectively. nih.gov

The vasodilatory effect of these compounds is believed to be mediated through multiple pathways. One proposed mechanism involves the inhibition of inositol (B14025) triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum of smooth muscle cells. nih.gov This reduction in intracellular calcium concentration prevents the phosphorylation of myosin, leading to muscle relaxation and vasodilation. nih.gov Another potential mechanism is the modulation of nitric oxide (NO) levels and the expression of endothelial nitric oxide synthase (eNOS). nih.gov Some potent pyridazinone derivatives have been shown to significantly increase eNOS mRNA expression and NO levels in aortic ring homogenates. nih.gov

Anticancer Mechanisms and Cellular Pathways

The pyridazinone scaffold has emerged as a "privileged structure" in the design of novel anticancer agents. mdpi.com Analogues of this compound have demonstrated antiproliferative effects against a variety of cancer cell lines. nih.govmdpi.comrsc.org

The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell growth and survival. One of the primary targets is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov By inhibiting VEGFR-2, these compounds can potentially disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen. Molecular docking studies have provided insights into the binding modes of these compounds to the VEGFR-2 enzyme. nih.govrsc.org

In addition to VEGFR-2 inhibition, some pyridazinone derivatives have been shown to target other tyrosine kinases, such as FER tyrosine kinase. nih.gov Furthermore, some analogues induce cell cycle arrest, typically at the G0/G1 phase, preventing cancer cells from progressing through the cell division cycle. nih.govrsc.org For example, compound 10l was found to induce G0-G1 phase cell cycle arrest in the A549/ATCC lung cancer cell line. nih.govrsc.org

These compounds can also trigger apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic genes. For instance, some derivatives have been shown to upregulate the expression of the pro-apoptotic proteins p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.govrsc.org Certain pyridazin-3(2H)-one-based guanidine (B92328) derivatives have also been investigated as potential DNA minor groove binders, which could contribute to their anticancer activity. acs.org

A number of pyridazinone derivatives have been screened by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines, with some compounds showing significant growth inhibition against cancers of the lung, colon, central nervous system, and breast. mdpi.comnih.gov

Other In Vitro Bioactivity Profiles

Beyond the major therapeutic areas, pyridazinone analogues have been explored for other potential biological activities.

Antiviral Activity: Derivatives of pyridazinone have been designed and synthesized with the aim of combating viral infections. rsc.orgrsc.org For example, a series of myricetin (B1677590) derivatives containing a pyridazinone moiety demonstrated in vivo antiviral activity against the tobacco mosaic virus (TMV). rsc.orgrsc.org The mechanism of action is thought to involve strong binding to the TMV coat protein (TMV-CP). rsc.orgrsc.org Other pyridazine derivatives have been investigated for their activity against a range of viruses, including HIV, hepatitis B and C viruses, and respiratory syncytial virus, with mechanisms that include inhibition of reverse transcriptase, polymerase, and other viral enzymes. nih.gov

Anticonvulsant Activity: The pyridazinone structure is also considered a pharmacophore for anticonvulsant activity. nih.govnih.govresearchgate.net Several series of pyridazinone derivatives have been synthesized and evaluated for their potential to treat seizures. nih.govnih.govopenpharmaceuticalsciencesjournal.com The proposed mechanism for some of these compounds involves the enhancement of GABAergic transmission, potentially through the inhibition of the GABA-transaminase (GABA-AT) enzyme, which would lead to increased levels of the inhibitory neurotransmitter GABA in the brain. nih.gov Some derivatives have shown significant protection against maximal electroshock (MES)-induced seizures in animal models. nih.govopenpharmaceuticalsciencesjournal.com

Structure-Activity Relationship (SAR) Analysis of Pyridazin-3-ol Analogues

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the pyridazinone ring and the phenyl group. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For anti-inflammatory activity , the presence of certain substituents on the pyridazine or pyridazinone ring has been shown to be critical for COX-2 inhibition. nih.gov Molecular modeling has helped to rationalize these relationships by illustrating how different functional groups interact with the active site of the enzyme. nih.gov

In the context of antihypertensive and vasodilatory activity , the substitution pattern on the 6-phenyl ring of the pyridazinone core significantly influences the vasorelaxant potency. nih.gov Studies have shown that replacing the phthalazine (B143731) ring of hydralazine with a pyridazin-3-one moiety can lead to a tremendous increase in activity. nih.gov The presence of hydroxyl or methyl groups on the phenyl ring has been associated with superior activity compared to unsubstituted or halogen-substituted analogues. nih.gov

Regarding antimicrobial activity , modifications at the N-1 position of the pyridazin-3(2H)-one ring have been shown to impact antibacterial efficacy. For instance, the introduction of an ethyl ester group at this position led to a decrease in activity against S. aureus, while hydrolysis of the ester group increased activity against Gram-negative bacteria like P. aeruginosa and A. baumannii. mdpi.com

For anticancer activity , the introduction of a piperazinyl linker between the pyridazinone nucleus and an additional phenyl group has yielded compounds with good anti-proliferative effects against gastric adenocarcinoma cells. unich.it

The diverse biological activities and well-defined structure-activity relationships of this compound analogues make them a highly promising class of compounds for the development of new therapeutic agents. Further research into their mechanisms of action and optimization of their structures will be critical for translating their preclinical potential into future clinical applications.

Influence of Substituents and Structural Modifications on Biological Potency and Selectivity

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the core ring structure. sarpublication.com Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and the spectrum of activity.

For instance, in the context of anticonvulsant activity, the presence of an electron-withdrawing group on the 6-aryl (phenyl) ring has been shown to confer considerable activity against seizures induced by maximal electroshock (MES). sarpublication.com Conversely, for anti-inflammatory and analgesic effects, modifications at the N-2 position of the pyridazinone ring are crucial. The introduction of acetamide (B32628) and propanamide moieties at this position on 6-(4-methoxyphenyl)-pyridazinone derivatives resulted in good analgesic activity. sarpublication.com

In the pursuit of novel anticancer agents, researchers have explored various substitutions on the 3(2H)-pyridazinone scaffold. nih.gov These studies indicate that the cytotoxic effects of these compounds can vary significantly depending on the type of cancer cell line and the specific substituents on the pyridazinone ring. nih.gov Similarly, the development of dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors has benefited from structural modifications. The introduction of an N-acylhydrazone (NAH) pharmacophore to a pyrrolo[3,4-d]pyridazinone core, a related fused-ring system, has yielded potent inhibitors. mdpi.com Within this series, compounds bearing a 3-chlorophenyl group at the 6-position of the core structure showed stronger interactions with the target enzymes than those with phenyl or n-butyl substituents. mdpi.com